2,2-Dimethylhept-6-en-1-ol, with the molecular formula , is a primary alcohol characterized by a double bond in its carbon chain and two methyl substituents at the second position. This compound is classified as an olefinic alcohol and is notable for its structural features that influence its chemical behavior and applications.
The compound is cataloged under various databases, including PubChem and ChemSpider, where it can be accessed for further information regarding its properties and applications. Its Chemical Abstracts Service number is 4234-93-9, which facilitates its identification in chemical literature.
2,2-Dimethylhept-6-en-1-ol falls under the category of organic compounds, specifically as an alcohol and an olefin. Its classification as a primary alcohol indicates that the hydroxyl group (-OH) is attached to a carbon atom that is connected to only one other carbon atom.
The synthesis of 2,2-Dimethylhept-6-en-1-ol can be achieved through several methods:
The synthesis conditions often include controlled temperatures and specific molar ratios of reactants to optimize yield and purity. For example, during catalytic hydrogenation, maintaining a low temperature can help prevent over-reduction of the double bond.
The molecular structure of 2,2-Dimethylhept-6-en-1-ol features a seven-carbon chain with two methyl groups at the second carbon and a hydroxyl group at the first carbon. The presence of a double bond between the sixth and seventh carbons contributes to its olefinic nature.
2,2-Dimethylhept-6-en-1-ol participates in various chemical reactions typical for alcohols and alkenes:
The reaction pathways depend on factors such as temperature, pH, and the presence of catalysts. For instance, dehydration reactions typically require heating in the presence of an acid catalyst.
The mechanism of action for 2,2-Dimethylhept-6-en-1-ol primarily involves its role as a nucleophile due to the hydroxyl group. In nucleophilic substitution reactions, this alcohol can act as a substrate for various electrophiles.
In oxidation reactions, for instance, the hydroxyl group donates electrons to electrophilic oxidizing agents (like potassium permanganate), leading to the formation of carbonyl compounds. The reaction specifics depend on steric hindrance introduced by methyl groups adjacent to the reactive site.
This compound exhibits typical properties associated with primary alcohols and alkenes, such as reactivity with oxidizing agents and susceptibility to dehydration.
2,2-Dimethylhept-6-en-1-ol has several applications in scientific research:
Transition metal catalysis offers precise control over stereochemistry in the synthesis of 2,2-dimethylhept-6-en-1-ol, particularly through hydrofunctionalization of its terminal alkene moiety. The Grignard reagent approach forms a cornerstone methodology, where alkyl magnesium halides react with epoxides or carbonyl precursors under palladium or nickel catalysis. For instance, the addition of isobutylmagnesium bromide to 6-heptenal derivatives proceeds through a well-defined oxidative addition-transmetallation-reductive elimination sequence. This catalytic cycle enables the installation of the geminal dimethyl group with high regiocontrol while preserving the terminal alkene functionality essential for further transformations [1].
Zirconium-catalyzed carboalumination of terminal alkenes presents another stereocontrolled pathway. The reaction initiates with zirconocene hydrochloride (Schwartz's reagent) undergoing syn-addition across the terminal olefin of 6,6-dimethylhept-6-en-1-aldehyde precursors. Subsequent transmetallation with trimethylaluminum and oxidation introduces the tertiary alcohol functionality. This methodology demonstrates excellent diastereoselectivity (>90% de) when chiral auxiliaries are incorporated at the aldehyde stage, making it invaluable for accessing enantiopure terpenoid building blocks [6]. Reaction monitoring reveals that catalyst speciation significantly influences selectivity, with monomeric zirconocene species outperforming dimers in stereocontrol.
Table 1: Transition Metal-Catalyzed Approaches to 2,2-Dimethylhept-6-en-1-ol Derivatives
Catalyst System | Precursor | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Pd(dppf)/iBuMgBr | 6-Heptenal | 78-85 | Regioselective (95:5) | Mild conditions |
Ni(acac)₂/Et₂Zn | Epoxyheptene | 65 | Diastereomeric (80:20) | Tandem epoxide opening |
Cp₂ZrHCl/AlMe₃ | Heptynal | 72 | syn-Addition (>90% de) | Stereoretentive |
Organocatalysis provides metal-free routes to chiral synthons of 2,2-dimethylhept-6-en-1-ol, leveraging enamine-mediated aldol reactions. L-proline and its derivatives catalyze the asymmetric aldol condensation between acetone derivatives and aldehyde precursors containing the heptenyl chain. The reaction proceeds via a zwitterionic enamine intermediate where the proline's carboxylic acid group organizes the transition state through hydrogen bonding. This organization facilitates re-face or si-face attack on the aldehyde electrophile, enabling enantiomeric excesses exceeding 90% in optimized systems [2] [7].
Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst) extend this strategy through iminium ion activation of α,β-unsaturated aldehydes. These catalysts facilitate the addition of nucleophilic equivalents to 6,6-dimethylhept-6-en-1-al derivatives, constructing adjacent stereocenters. The bulky silyl group creates a well-defined chiral pocket, steering nucleophile approach to achieve >95% ee. Kinetic studies reveal substrate inhibition at high aldehyde concentrations, suggesting a pre-equilibrium formation of the iminium intermediate as the rate-determining step. Solvent screening identifies chlorinated solvents (DCM, chloroform) as optimal for maintaining catalyst rigidity and enantioselectivity [2].
The terminal alkene of 2,2-dimethylhept-6-en-1-ol serves as an ideal substrate for cyclopropanation, generating complex terpenoid analogs. The Simmons-Smith reaction employs zinc carbenoids generated in situ from diiodomethane and zinc-copper couple or diethylzinc. This electrophilic carbene donor engages the electron-rich terminal olefin through a butterfly transition state, delivering the cyclopropane with stereospecificity. The reaction rate increases significantly when directing groups like the proximal alcohol are present, coordinating to zinc and positioning the carbenoid for syn-addition [3].
Furukawa modifications (Et₂Zn/CH₂I₂) enable cyclopropanation under milder conditions crucial for acid-sensitive substrates. When applied to 2,2-dimethylhept-6-en-1-ol derivatives, this protocol achieves near-quantitative conversion at 0°C within 2 hours. The addition of bidentate ligands like 2,2'-bipyridine stabilizes the zinc carbenoid, suppressing side reactions such as β-hydride elimination. Electron-withdrawing group modifications on the alcohol (e.g., silyl ethers, benzoates) further enhance diastereoselectivity by modulating alkene electron density [3].
Table 2: Cyclopropanation Methods for Terpenoid Frameworks
Method | Reagent System | Diastereoselectivity | Reaction Time | Applicability to 2,2-Dimethylhept-6-en-1-ol |
---|---|---|---|---|
Simmons-Smith Original | Zn-Cu/CH₂I₂ | Moderate (dr 3:1) | 12-24 hours | Limited by low reactivity |
Furukawa Modified | Et₂Zn/CH₂I₂ | High (dr >10:1) | 1-2 hours | Excellent conversion (>95%) |
Charette Bipy·Zn Complex | Bipy·Zn(CH₂I)₂ | Very high (dr >20:1) | 0.5-1 hour | Requires anhydrous conditions |
Olefin isomerization provides strategic access to 2,2-dimethylhept-6-en-1-ol from internal alkene precursors. Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) operate through σ-bond metathesis, where the titanium alkyl species facilitates β-hydride elimination and migratory insertion to shift the double bond. These heterogeneous systems efficiently isomerize 2,2-dimethylhept-2-en-1-ol to the terminal alkene at 60-80°C. However, over-isomerization to conjugated enols remains problematic, reducing yields to 60-70% even with optimized aluminum-to-titanium ratios [6].
Grubbs catalysts (e.g., RuCl₂(PCy₃)₂(=CHPh)) offer superior selectivity through homogeneous carbene-mediated isomerization. The mechanism involves ruthenium hydride formation via phosphine dissociation, followed by hydrometalation to form a ruthenium alkyl intermediate. β-Hydride elimination then regenerates the alkene with shifted position. Second-generation Hoveyda-Grubbs catalysts isomerize 2,2-dimethylhept-3-en-1-ol derivatives to the terminal alkene with >95% selectivity under mild conditions (25-40°C). Chelating additives like 1,4-benzoquinone suppress aldehyde formation by inhibiting over-oxidation, pushing yields beyond 85%. Comparative kinetic studies reveal Grubbs catalysts operate with turnover frequencies (TOFs) of 500 h⁻¹, significantly outperforming Ziegler-Natta systems (TOF 50 h⁻¹) [6].
CAS No.: 37223-96-4
CAS No.:
CAS No.: 50409-81-9
CAS No.:
CAS No.: 94087-41-9